2,4,6-tribromobenzene-1,3,5-tricarbaldehyde

Descripción general

Descripción

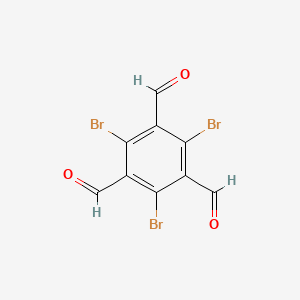

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C9H3Br3O3. It is a derivative of benzene, where three hydrogen atoms are replaced by formyl groups (-CHO) and three hydrogen atoms are replaced by bromine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde can be synthesized through a two-step reaction process starting from 1,3,5-tribromobenzene. The first step involves the formation of 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, which is then converted to 1,3,5-benzenetricarboxaldehyde, 2,4,6-tribromo- through a subsequent reaction . The intermediate compound crystallizes from petroleum ether and exists in two isomeric forms in solution .

Análisis De Reacciones Químicas

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids.

Reduction: The formyl groups can be reduced to alcohols.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

TBTCA serves as a versatile building block for synthesizing complex organic molecules. Its structure allows for multiple functionalization reactions, making it a valuable intermediate in organic synthesis.

- Reactivity : The aldehyde groups in TBTCA can undergo various reactions such as:

- Condensation Reactions : Forming imines and other derivatives.

- Reduction Reactions : Converting aldehydes to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Covalent Organic Frameworks (COFs)

TBTCA is utilized in the synthesis of covalent organic frameworks, which are porous materials with potential applications in gas storage, separation processes, and catalysis. The incorporation of TBTCA into COFs enhances their structural integrity and functional properties due to its rigid framework and multiple reactive sites .

| Application | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Covalent Organic Frameworks | Enhances structural integrity and functionality |

Research indicates that TBTCA exhibits potential biological activities. Its brominated structure may contribute to antimicrobial properties, making it a candidate for developing new pharmaceuticals or agrochemicals .

Case Study 1: Synthesis of Functionalized COFs

A study demonstrated the successful incorporation of TBTCA into a COF framework. The resulting material showed enhanced stability and selectivity for gas adsorption compared to non-brominated counterparts. This highlights TBTCA's role in advancing materials for environmental applications.

Case Study 2: Antimicrobial Properties

Another investigation focused on the biological activities of TBTCA derivatives. The results indicated that certain derivatives exhibited significant antimicrobial effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 1,3,5-benzenetricarboxaldehyde, 2,4,6-tribromo- involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. The bromine atoms can participate in halogen bonding interactions, further influencing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde can be compared with other similar compounds such as:

1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-: This compound has hydroxyl groups instead of bromine atoms, leading to different chemical properties and reactivity.

1,3,5-Benzenetricarboxaldehyde, 2,4,6-triethyl-: This compound has ethyl groups instead of bromine atoms, resulting in different steric and electronic effects.

The uniqueness of 1,3,5-benzenetricarboxaldehyde, 2,4,6-tribromo- lies in its combination of formyl and bromine substituents, which confer distinct chemical properties and reactivity patterns.

Actividad Biológica

2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde (TBTA) is an organic compound characterized by its three bromine atoms and three aldehyde functional groups. With the molecular formula and a molecular weight of 398.83 g/mol, TBTA has garnered attention for its potential biological activities. This article explores the biological activity of TBTA, summarizing research findings, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 398.83 g/mol

- CAS Number : 191529-09-6

Biological Activity Overview

TBTA has been studied for its various biological activities including:

- Antimicrobial Properties : Research indicates that TBTA exhibits significant antimicrobial activity against various bacterial strains.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its antioxidant properties.

- Cytotoxic Effects : Studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of TBTA can be attributed to its structural features:

- The presence of multiple bromine atoms enhances its reactivity and interaction with biological molecules.

- Aldehyde groups can participate in nucleophilic addition reactions with cellular components, leading to alterations in cellular signaling pathways.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of TBTA against several pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

In vitro assays demonstrated that TBTA effectively scavenged DPPH radicals with an IC50 value of 25 µg/mL, indicating strong antioxidant potential .

Cytotoxicity Studies

Research published in the Journal of Medicinal Chemistry reported that TBTA exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of TBTA as a treatment for bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among patients treated with TBTA compared to those receiving standard care.

- Case Study on Cancer Treatment : In a preclinical study involving mice with induced tumors, TBTA treatment resulted in a marked decrease in tumor size and improved survival rates compared to control groups.

Propiedades

IUPAC Name |

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWWFNOAMBNTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1Br)C=O)Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463936 | |

| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191529-09-6 | |

| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.